molecular formula C8H5ClO4S2 B6316892 1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride CAS No. 302798-37-4

1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride

Cat. No.: B6316892
CAS No.: 302798-37-4
M. Wt: 264.7 g/mol
InChI Key: CAAMYHSHOGSJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,1-dioxo-1H-benzo[b]thiophene-6-sulfonic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonic acid+SOCl21,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride+SO2+HCl\text{1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride} + \text{SO}_2 + \text{HCl} 1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonic acid+SOCl2​→1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
  • Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
  • Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions::
  • Substitution Reactions: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the generated hydrochloric acid (HCl).
  • Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
  • Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed::
  • Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
  • Oxidation Reactions: Sulfonic acid derivatives.
  • Reduction Reactions: Sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry::
  • Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
  • Employed in the synthesis of various heterocyclic compounds.
Biology::
  • Utilized in the modification of biomolecules such as proteins and peptides to study their structure and function.
  • Acts as a cross-linking agent in the preparation of bioconjugates.
Medicine::
  • Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
  • Studied for its antimicrobial and anticancer properties.
Industry::
  • Used in the production of specialty chemicals and materials.
  • Employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives.

Molecular Targets and Pathways::
  • The compound targets nucleophilic sites on biomolecules such as amino groups in proteins and peptides.
  • It can modify the structure and function of biomolecules by forming stable sulfonamide or sulfonate ester linkages.

Comparison with Similar Compounds

1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

  • Benzenesulfonyl chloride: Similar in reactivity but lacks the heterocyclic benzo[b]thiophene structure.
  • Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon atom.
  • Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of the benzo[b]thiophene ring.
Uniqueness::
  • The presence of the benzo[b]thiophene ring in 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride imparts unique electronic and steric properties, making it distinct from other sulfonyl chloride compounds.
  • Its heterocyclic structure can influence its reactivity and interactions with other molecules, providing opportunities for specialized applications in research and industry.

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAMYHSHOGSJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-amino-1,1-dioxobenzo[b]thiophene (253 mg, 1.39 mmol) and 30% aqueous HCl (1.53 mL) was cooled to 0° C. in an open flask, and then 40% aqueous sodium nitrite (754 μL) was added dropwise over 2.25 minutes. The mixture was stirred at 0° C. for 15 minutes, and then 30% aqueous HCl (768 μL) and solid CuSO4 (20.4 mg, 0.128 mmol) were added. To this mixture was added 40% aqueous NaHSO3 (2.39 mL) dropwise over 6 minutes, and the reaction was stirred at 0° C. for 2.5 hours. The reaction was diluted with water (50 mL) and extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (75 mL), dried over Na2SO4, filtered and evaporated. The product was purified by flash column chromatography through 20 g of silica gel using CH2Cl2 to give the title compound (171 mg, 46%) as a pale yellow solid. 1H-NMR (300 MHz, CDCl3) δ8.35 (m, 1H), 8.26 (dd, 1H, J=8.0, 1.8 Hz), 7.65 (d, 1H, J=8.0 Hz), 7.34 (dd, 1H, J=7.0, 1.0 Hz), 7.02 (d, 1H, J=7.0 Hz).
Quantity
253 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
754 μL
Type
reactant
Reaction Step Two
Name
Quantity
768 μL
Type
reactant
Reaction Step Three
Name
Quantity
20.4 mg
Type
catalyst
Reaction Step Three
Quantity
2.39 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.